2-(Benzyloxy)acetyl chloride 2-(Benzyloxy)acetyl chloride
Brand Name: Vulcanchem
CAS No.: 19810-31-2
VCID: VC20748576
InChI: InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2
SMILES: C1=CC=C(C=C1)COCC(=O)Cl
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol

2-(Benzyloxy)acetyl chloride

CAS No.: 19810-31-2

Cat. No.: VC20748576

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)acetyl chloride - 19810-31-2

Specification

CAS No. 19810-31-2
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
IUPAC Name 2-phenylmethoxyacetyl chloride
Standard InChI InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Standard InChI Key QISAUDWTBBNJIR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCC(=O)Cl
Canonical SMILES C1=CC=C(C=C1)COCC(=O)Cl

Introduction

PropertyValue
Chemical FormulaC₉H₉ClO₂
Molecular Weight184.620 g/mol
CAS Number19810-31-2
Physical StateColorless to yellow liquid
Density1.2±0.1 g/cm³
Boiling Point282.3±0.0 °C at 760 mmHg
Flash Point96.4±20.8 °C
Typical Commercial Purity95%

The chemical structure of 2-(Benzyloxy)acetyl chloride features a benzyl group connected to an oxygen atom, which is further attached to an acetyl chloride group. This arrangement creates a molecule that combines the stability of the benzyl group with the high reactivity of the acyl chloride functionality .

Chemical Reactivity and Mechanism of Action

Reactivity Profile

2-(Benzyloxy)acetyl chloride functions primarily as an acylating agent in organic synthesis. The compound is highly reactive and particularly sensitive to moisture, a characteristic common to most acyl chlorides. This reactivity is centered on the carbonyl carbon-chlorine bond, which readily undergoes nucleophilic substitution reactions.

When exposed to water, 2-(Benzyloxy)acetyl chloride undergoes hydrolysis, liberating hydrogen chloride gas. This reaction can be vigorous and potentially hazardous, highlighting the importance of handling this compound under appropriate dry conditions.

Mechanism of Action as an Acylating Agent

In its role as an acylating agent, 2-(Benzyloxy)acetyl chloride donates an acyl group to nucleophilic substrates. This reactivity is fundamental to its application in various organic syntheses, particularly in the formation of amides, esters, and other carbonyl-containing compounds .

A particularly important mechanism involving 2-(Benzyloxy)acetyl chloride is the Staudinger ketene-imine cycloaddition reaction. In this reaction pathway, the compound reacts with imines to form β-lactam rings, which are crucial structural components of many antibiotics. The mechanism proceeds through:

  • Nucleophilic attack by the imine nitrogen on the carbonyl carbon of the chloroacetyl chloride moiety

  • Formation of a zwitterionic intermediate

  • Subsequent stepwise ring closure to generate the β-lactam structure

This reaction mechanism is illustrated in research on the synthesis of azetidin-2-one derivatives, where 2-(Benzyloxy)acetyl chloride and related compounds serve as key reagents .

Synthesis Methods

The synthesis of 2-(Benzyloxy)acetyl chloride can be accomplished through several methodologies, both conventional and modern.

Traditional Synthesis Approaches

Traditional approaches to synthesizing 2-(Benzyloxy)acetyl chloride typically involve the chlorination of 2-(benzyloxy)acetic acid using reagents such as thionyl chloride or phosphorus pentachloride. While specific details of the synthesis were not extensively detailed in the search results, reference indicates that the compound can be synthesized according to established literature procedures.

The spectral characteristics of 2-(Benzyloxy)acetyl chloride, as reported in some literature, include:

1H NMR data indicating the presence of aromatic protons from the benzyl group, methylene protons adjacent to the oxygen, and additional structural features consistent with the expected molecular arrangement .

Applications in Organic Chemistry

2-(Benzyloxy)acetyl chloride serves as a versatile reagent in various organic synthesis applications, with particular importance in pharmaceutical chemistry.

Synthesis of β-Lactam Structures

One of the most significant applications of 2-(Benzyloxy)acetyl chloride is in the construction of substituted 2-azetidinones, which can be further elaborated into annulated β-lactams . These four-membered ring structures are critical components of many antibiotics and other bioactive compounds.

Research Applications and Recent Developments

Pharmaceutical Intermediates

2-(Benzyloxy)acetyl chloride serves as a key reagent in the preparation of important pharmaceutical intermediates. Notable examples include:

  • (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, which is a crucial intermediate in the synthesis of fluoroquinolone antibiotics used to treat respiratory tract infections

  • Non-racemic helicene compounds, which have potential applications in materials science and as chiral reagents

  • Various β-lactam structures with potential biological activity

Anti-Tubercular Compound Development

Research published in 2018 demonstrated the application of 2-(Benzyloxy)acetyl chloride in the development of compounds with potential anti-tubercular activity. The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives using the Staudinger reaction yielded compounds with promising activity against Mycobacterium tuberculosis .

Several of these synthesized compounds showed IC50 values less than 1 μg/mL against Mycobacterium tuberculosis. The structure-activity relationship studies revealed that:

  • Compounds with a hydroxy group at the para position of the phenyl ring exhibited an IC50 value of 0.85 μg/mL

  • Derivatives containing a methoxy group at the para position showed an IC50 value of 0.918 μg/mL

  • Compounds with bulkier substituents generally showed reduced activity

These findings highlight the potential of 2-(Benzyloxy)acetyl chloride and its derivatives in the development of novel anti-tubercular agents, addressing a significant global health challenge.

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